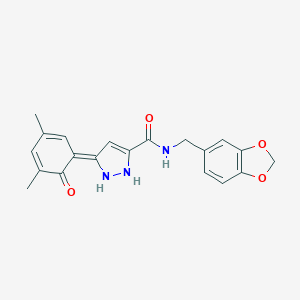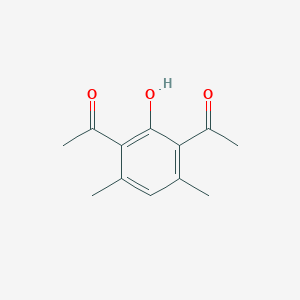
(5Z)-N-(1,3-benzodioxol-5-ylmethyl)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-N-(1,3-benzodioxol-5-ylmethyl)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide, commonly known as BDPC, is a novel compound that has attracted the attention of researchers due to its potential applications in scientific research.
作用機序
BDPC is believed to act through the modulation of several neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are known to play a role in mood regulation, cognition, and pain perception.
Biochemical and Physiological Effects:
BDPC has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and uptake, the inhibition of monoamine oxidase activity, and the enhancement of neurotrophic factor expression. It has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is known to promote neuronal survival and plasticity.
実験室実験の利点と制限
BDPC has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility and stability may present challenges in certain experimental settings. Additionally, further research is needed to fully elucidate its pharmacological properties and potential applications.
将来の方向性
Several future directions for research on BDPC have been proposed, including the investigation of its potential applications in the treatment of various neurological disorders, the development of more potent and selective analogs, and the elucidation of its mechanism of action at the molecular level. Additionally, the potential use of BDPC as a tool for studying the role of neurotransmitter systems in various physiological and pathological conditions warrants further investigation.
In conclusion, BDPC is a novel compound with potential applications in scientific research. Its pharmacological properties, mechanism of action, and potential applications in the treatment of neurological disorders make it a promising candidate for further investigation. However, further research is needed to fully elucidate its properties and potential applications.
合成法
BDPC can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylacetone with methylamine, followed by the condensation of the resulting intermediate with 3,5-dimethyl-4-hydroxybenzaldehyde and subsequent cyclization with hydrazine hydrate. The final product is obtained through the reaction of the resulting hydrazone with 3,5-dimethyl-4-isoxazolecarboxylic acid chloride.
科学的研究の応用
BDPC has been shown to exhibit a range of pharmacological activities, including analgesic, anxiolytic, and antidepressant effects. It has also been reported to have neuroprotective properties and to enhance cognitive function. BDPC has been used in various scientific research studies to investigate its potential applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
特性
製品名 |
(5Z)-N-(1,3-benzodioxol-5-ylmethyl)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
|---|---|
分子式 |
C20H19N3O4 |
分子量 |
365.4 g/mol |
IUPAC名 |
(5Z)-N-(1,3-benzodioxol-5-ylmethyl)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-11-5-12(2)19(24)14(6-11)15-8-16(23-22-15)20(25)21-9-13-3-4-17-18(7-13)27-10-26-17/h3-8,22-23H,9-10H2,1-2H3,(H,21,25)/b15-14- |
InChIキー |
CLDIAHYGUVGFRV-PFONDFGASA-N |
異性体SMILES |
CC1=C/C(=C/2\C=C(NN2)C(=O)NCC3=CC4=C(C=C3)OCO4)/C(=O)C(=C1)C |
SMILES |
CC1=CC(=C2C=C(NN2)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)C(=C1)C |
正規SMILES |
CC1=CC(=C2C=C(NN2)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)C(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B265640.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B265642.png)
![2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B265643.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265646.png)
![3'-Butyl 5'-isopropyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265649.png)
![3'-Butyl 5'-ethyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265651.png)
![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)
![4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265670.png)
![(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B265671.png)

![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B265674.png)
![5'-Isopropyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265677.png)
![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate](/img/structure/B265681.png)
